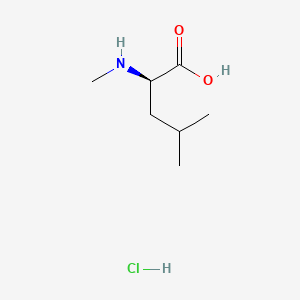

N-Me-D-Leu-OH.HCl

Description

Contextualizing Modified Amino Acids in Peptide Science

Peptides are short chains of amino acids linked by peptide bonds, and they play crucial roles in a vast array of physiological processes. nih.gov The use of synthetic peptides as therapeutic agents is often hampered by their poor metabolic stability, as they are rapidly broken down by proteases in the body. lifetein.compepdd.com To overcome these limitations, chemists and biologists turn to modified peptides, which are chemically altered to enhance properties like stability, solubility, bioactivity, or specificity. abyntek.com

The incorporation of non-natural amino acids is a key strategy in peptide modification. abyntek.com These modifications can range from simple alterations like acetylation or amidation at the peptide termini to more complex changes involving the amino acid side chains or the peptide backbone itself. bachem.com By introducing these changes, researchers can design peptides that are more resistant to enzymatic degradation, possess improved membrane permeability, and exhibit enhanced biological activity, making them more viable as drug candidates and research tools. abyntek.combiosynth.com

Significance of N-Methylated and D-Configured Amino Acids in Biomolecular Research

The dual modification present in N-Me-D-Leu-OH.HCl provides distinct advantages that are highly sought after in peptide design.

N-Methylation: The substitution of a methyl group for a hydrogen atom on the backbone amide nitrogen is a subtle but powerful modification. nih.gov This change has several profound effects:

Proteolytic Resistance: The presence of the N-methyl group provides steric hindrance that makes the adjacent peptide bond resistant to cleavage by proteases, thus increasing the metabolic stability and biological half-life of the peptide. nbinno.comresearchgate.net

Conformational Constraint: The removal of the amide proton eliminates a hydrogen bond donor, which restricts the conformational flexibility of the peptide backbone. researchgate.net This can help to lock the peptide into a specific bioactive conformation, potentially increasing its binding affinity and selectivity for its target receptor.

Improved Pharmacokinetics: N-methylation can increase the lipophilicity of a peptide, which may enhance its ability to cross cell membranes and improve its oral bioavailability. researchgate.netacs.org

D-Configuration: The vast majority of naturally occurring amino acids are in the L-configuration. masterorganicchemistry.com Incorporating their mirror-image counterparts, D-amino acids, into a peptide chain offers significant benefits:

Enhanced Enzymatic Stability: Proteases are chiral enzymes that are highly specific for substrates made of L-amino acids. Peptides containing D-amino acids are not recognized as readily by these enzymes, making them highly resistant to proteolytic degradation. lifetein.compepdd.comnih.gov This resistance is a primary reason for their use in therapeutic peptide design. lifetein.com

Structural Influence: The introduction of a D-amino acid can have a significant impact on the peptide's secondary structure. For instance, it can be used to stabilize specific turns (e.g., beta-turns) in a peptide's structure, which can be crucial for its biological activity and binding affinity. nih.gov

The combination of both N-methylation and D-configuration in a single building block like this compound provides a powerful tool to simultaneously address multiple challenges in peptide and peptidomimetic design.

| Modification | Primary Advantages in Peptide Science |

| N-Methylation | Increased resistance to enzymatic degradation, conformational constraint, improved cell permeability and oral bioavailability. researchgate.netacs.org |

| D-Configuration | Enhanced stability against proteolysis, induction of specific secondary structures (e.g., β-turns), unique biological activities. lifetein.comnih.gov |

Academic Relevance of this compound as a Building Block and Research Probe

N-Methyl-D-leucine hydrochloride is primarily relevant as a precursor for the synthesis of more complex molecules. In academic and pharmaceutical research, it serves as a specialized building block for solid-phase peptide synthesis (SPPS), the primary method for creating synthetic peptides. chemimpex.com For incorporation into a growing peptide chain, the free amino acid hydrochloride is typically protected with groups like Boc (tert-butyloxycarbonyl) or Fmoc (9-fluorenylmethyloxycarbonyl). chemimpex.comchemimpex.com

The resulting protected derivatives, such as Boc-N-Me-D-Leu-OH and Fmoc-N-Me-D-Leu-OH, are then used in automated or manual synthesizers to be sequentially added to a peptide chain. The inclusion of this residue allows researchers to:

Develop Novel Therapeutics: By strategically placing N-methyl-D-leucine within a peptide sequence, scientists can develop new drug candidates with enhanced efficacy, stability, and selectivity. chemimpex.comchemimpex.com These modified peptides are explored for various therapeutic uses, including as enzyme inhibitors and hormone analogs. lifetein.com

Probe Biological Systems: Peptides containing N-methyl-D-leucine can be used as research tools to study protein-protein interactions and enzyme mechanisms. chemimpex.com Their resistance to degradation makes them ideal for use as stable probes in biological assays where natural peptides would be quickly destroyed. lifetein.com

Optimize Antimicrobial Peptides: Research has shown that substituting natural amino acids with D- and N-methyl amino acids can be a useful strategy to modulate the therapeutic properties of antimicrobial peptides, enhancing their stability and, in some cases, their activity. mdpi.com

In essence, while this compound itself is not typically the final active molecule, its role as a fundamental synthetic precursor is critical for advancing drug discovery and biochemical research. chemimpex.comchemimpex.com

Structure

3D Structure of Parent

Properties

IUPAC Name |

(2R)-4-methyl-2-(methylamino)pentanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2.ClH/c1-5(2)4-6(8-3)7(9)10;/h5-6,8H,4H2,1-3H3,(H,9,10);1H/t6-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYFWCUVWMMTENJ-FYZOBXCZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)NC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@H](C(=O)O)NC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for N Me D Leu Oh.hcl and Its Derivatives

Stereoselective Synthesis Strategies for N-Methyl-D-Leucine

Achieving the specific D-configuration of N-methylleucine is paramount for its intended biological or chemical applications. Several approaches are employed for its stereoselective synthesis:

Asymmetric Synthesis: This involves using chiral catalysts or auxiliaries to guide the formation of the desired stereocenter. While specific literature detailing the asymmetric synthesis of N-methyl-D-leucine is not exhaustively detailed in the provided snippets, general principles of amino acid synthesis are applicable. For instance, asymmetric hydrogenation of dehydroamino acid precursors or chiral auxiliary-controlled alkylation of glycine (B1666218) enolates are established methods for creating chiral amino acids renyi.hu. The Strecker reaction, employing chiral amines as auxiliaries, is another cornerstone for stereoselective amino acid synthesis nih.gov.

Resolution of Racemic Mixtures: Racemic N-methylleucine can be synthesized and then resolved into its individual enantiomers. This resolution can be achieved through various methods, including:

Diastereomeric Salt Formation: Reacting the racemic N-methylleucine with an enantiomerically pure chiral acid (or base, if N-methylleucine is derivatized as a base) to form diastereomeric salts, which can then be separated by fractional crystallization due to their differing physical properties libretexts.orglibretexts.org.

Enzymatic Resolution: Utilizing enzymes that selectively react with one enantiomer, leaving the other unreacted or converting it to a separable product. For example, enzymes like acylases can be used for the resolution of N-acyl amino acids google.com.

Chiral Chromatography: Employing chiral stationary phases in High-Performance Liquid Chromatography (HPLC) to separate enantiomers based on differential interactions researchgate.net.

While direct synthesis protocols for N-methyl-D-leucine are not explicitly detailed with yields in the provided search results, the general methodologies for creating chiral amino acids and resolving racemic mixtures are well-established and would be adapted for this specific compound. Patent literature mentions D-N-methylleucine (Dnmleu) as a component in therapeutic compounds, implying established synthetic routes exist google.com.

Integration into Solid-Phase Peptide Synthesis (SPPS) Protocols

Incorporating N-methylated amino acids like N-Me-D-Leu into peptides via SPPS requires careful consideration of coupling efficiency and potential side reactions due to the altered steric and electronic properties of the N-methyl group.

Fmoc-Based Approaches

The Fluorenylmethyloxycarbonyl (Fmoc) protecting group strategy is widely used in SPPS due to its mild cleavage conditions. For N-Me-D-Leu, Fmoc protection is applied to the N-terminus, allowing for standard SPPS cycles. The coupling of Fmoc-N-Me-D-Leu to the growing peptide chain typically involves standard peptide coupling reagents (e.g., HBTU, HATU, DIC/HOBt). While the N-methyl group can sometimes reduce coupling rates compared to standard amino acids, optimized protocols and reagents are available to achieve efficient incorporation researchgate.netnih.govmdpi.comnih.gov. The use of Fmoc-protected N-methyl amino acids is a common practice in synthesizing peptides with modified backbones to enhance stability or alter conformation.

Solution-Phase Synthetic Routes for N-Me-D-Leu-OH.HCl and its Precursors

Solution-phase synthesis offers an alternative to SPPS, often preferred for large-scale production or for synthesizing specific peptide fragments. The synthesis of this compound itself, or its precursors, can be achieved through various solution-phase organic chemistry transformations. This might involve the N-methylation of D-leucine using reagents like methyl iodide or dimethyl sulfate (B86663) under basic conditions, followed by appropriate protection and deprotection steps. Alternatively, de novo synthesis routes, such as those involving chiral auxiliaries or asymmetric catalysis, can be performed entirely in solution u-szeged.hunih.gov. The final isolation and purification typically yield the hydrochloride salt.

Synthesis of Complex N-Methylated Peptidomimetics and Cyclic Peptides Incorporating N-Me-D-Leu

N-methylated amino acids are frequently incorporated into peptidomimetics and cyclic peptides to improve their resistance to enzymatic degradation, enhance membrane permeability, and modulate their conformational properties, which can lead to increased biological activity nih.govnih.govresearchgate.netnii.ac.jpresearchgate.netnih.gov.

Peptidomimetics: These are molecules designed to mimic the structure and function of peptides but with modifications to the peptide backbone or side chains. Incorporating N-Me-D-Leu can introduce specific conformational constraints or alter the hydrogen bonding patterns, leading to novel structures with potentially improved therapeutic profiles.

Cyclic Peptides: The synthesis of cyclic peptides containing N-Me-D-Leu often involves solid-phase or solution-phase cyclization strategies after the linear peptide chain has been assembled. The N-methyl group can influence the cyclization efficiency and the final conformation of the cyclic peptide. For example, N-methylation can help stabilize specific turns or reduce the flexibility of the peptide ring, potentially leading to higher binding affinity to target receptors nih.govnih.govresearchgate.netnii.ac.jpresearchgate.netnih.gov.

Optimization Strategies for Synthetic Yield and Purity in N-Me-D-Leu Incorporation

Optimizing the synthesis of peptides containing N-Me-D-Leu is crucial for obtaining high yields and purity. Key strategies include:

Coupling Reagents: Selecting highly efficient coupling reagents (e.g., HATU, HOBt/DIC) that can overcome the potentially reduced reactivity of the N-methylated amino acid.

Reaction Conditions: Fine-tuning reaction times, temperatures, and solvent systems to maximize coupling efficiency and minimize side reactions like racemization or epimerization, especially during SPPS.

Purification Techniques: Employing robust purification methods, such as reversed-phase HPLC, to isolate the desired peptide or N-Me-D-Leu derivative with high purity. Careful monitoring of enantiomeric purity throughout the synthesis is also essential u-szeged.huresearchgate.net.

Compound Name Table

| Abbreviation | Full Chemical Name |

| This compound | N-methyl-D-leucine hydrochloride |

| Dnmleu | D-N-methylleucine |

| Fmoc | 9-fluorenylmethyloxycarbonyl |

| Boc | tert-butyloxycarbonyl |

| SPPS | Solid-Phase Peptide Synthesis |

| HPLC | High-Performance Liquid Chromatography |

| NVC-CSP | Norvancomycin-bonded chiral stationary phase |

| D-Leucine | D-Leucine |

| L-Leucine | L-Leucine |

| (±)-α-BP-AA | (±)-alpha-bromo-phenylacetic acid |

| (±)-(2-PPA) | (±)-2-(2-chlorophenoxy)propanoic acid |

| TAGIT | 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate |

| OPA-IBLC | o-phthalaldehyde/isobutyryl-l-cysteine |

| GITC | 2,3,4,6-tetra-O-acetyl-β-d-glucopyranosyl isothiocyanate |

| S-NIFE | (S)-N-(4-nitrophenoxycarbonyl)phenylalanine methoxyethyl ester |

| FDAA | Nα-(2,4-dinitro-5-fluorophenyl)-l-alaninamide |

Sophisticated Analytical and Spectroscopic Characterization of N Me D Leu Oh.hcl and Its Bioconjugates

Chiral Purity Assessment and Enantioselective Analysis

Ensuring the correct stereochemistry of amino acid residues is critical in peptide synthesis, as even minor enantiomeric impurities can significantly alter biological activity and conformational properties. N-Me-D-Leu-OH.HCl, being a derivative of D-leucine, requires rigorous assessment of its enantiomeric purity.

Advanced Chromatographic Techniques (e.g., Chiral HPLC, LC-MS)

High-Performance Liquid Chromatography (HPLC), particularly chiral HPLC, is a cornerstone for determining enantiomeric excess (ee) and purity. Specialized chiral stationary phases are employed to achieve the separation of enantiomers based on differential interactions. For N-methylated amino acids, which are secondary amines, standard chiral columns may require specific method development.

Liquid Chromatography coupled with Mass Spectrometry (LC-MS) offers a powerful approach for simultaneous separation, identification, and quantification. LC-MS can provide molecular weight information, confirming the presence of the target compound, while the chromatographic separation, if using a chiral column, allows for enantiomeric assessment. Studies have utilized LC-MS for characterizing modified amino acids and peptides, providing both retention time and mass data researchgate.netacs.orgresearchgate.net.

Table 1: Representative Chiral HPLC Analysis Data for this compound

| Analyte | Retention Time (min) | Peak Area (mAU*min) | % Purity (Area) | Enantiomeric Excess (ee) |

| This compound | 12.5 | 1500 | 99.5 | >99% |

| N-Me-L-Leu-OH.HCl | 14.2 | 7.5 | 0.5 |

Note: This table presents hypothetical data illustrating the expected output from a chiral HPLC analysis. Actual retention times and peak areas will vary based on the specific column, mobile phase, and instrument conditions.

Derivatization Strategies for Enantiomeric Separation (e.g., Marfey's Method)

Direct chromatographic separation of N-methyl amino acids can be challenging due to their secondary amine nature. Derivatization with chiral reagents is often employed to convert the enantiomers into diastereomers, which possess different physicochemical properties and can be resolved on standard reversed-phase HPLC columns.

Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA) and its analogs, such as N-α-(5-fluoro-2,4-dinitrophenyl)-L-leucinamide (FDLA) or N-α-(5-fluoro-2,4-dinitrophenyl)-(d or l)-valine amide (FDNP-Val-NH₂), are commonly used. These reagents react with the free amino group of amino acids to form diastereomeric derivatives. For N-methyl amino acids, these reagents react with the secondary amine to form stable derivatives. The resulting diastereomers exhibit distinct retention times and UV-Vis spectra, allowing for accurate quantification of enantiomeric composition. Research has demonstrated the utility of these methods for N-methylated amino acids, including their application in LC-ESI-MS/MS nih.govtandfonline.com.

Table 2: Derivatization of this compound with a Chiral Reagent

| Reaction Component | Reaction Conditions | Resulting Derivative | HPLC Retention Time (min) | UV Absorbance (nm) |

| This compound + Chiral Reagent (e.g., FDLA) | Buffer (pH ~8.5), Room Temp, 60 min | Diastereomeric derivative of N-Me-D-Leu-FDLA | 15.1 | 340 |

| N-Me-L-Leu-OH.HCl + Chiral Reagent (e.g., FDLA) | Buffer (pH ~8.5), Room Temp, 60 min | Diastereomeric derivative of N-Me-L-Leu-FDLA | 17.5 | 340 |

| This compound + Chiral Reagent (e.g., FDNP-Val-NH₂) | Buffer (pH ~8.5), Room Temp, 60 min | Diastereomeric derivative of N-Me-D-Leu-FDNP-Val-NH₂ | 13.8 | 340 |

| N-Me-L-Leu-OH.HCl + Chiral Reagent (e.g., FDNP-Val-NH₂) | Buffer (pH ~8.5), Room Temp, 60 min | Diastereomeric derivative of N-Me-L-Leu-FDNP-Val-NH₂ | 16.2 | 340 |

Note: This table illustrates the principle of derivatization. FDLA and FDNP-Val-NH₂ are examples of chiral reagents used for amino acid enantiomer separation. The distinct retention times of the resulting diastereomers are crucial for quantification.

High-Resolution Structural Elucidation Methods for N-Me-D-Leu-Containing Peptides

Nuclear Magnetic Resonance (NMR) Spectroscopy for Backbone and Side Chain Conformations

1D NMR: Provides basic information on the chemical environment of protons, allowing for the identification of characteristic signals such as the N-methyl group protons (typically around 2.7-3.0 ppm) and the alpha-proton.

2D NMR techniques:

COSY (Correlation Spectroscopy): Maps scalar couplings between protons, revealing connectivity within amino acid residues (e.g., α-proton to β-protons).

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons, aiding in the assignment of specific atoms.

HMBC (Heteronuclear Multiple Bond Correlation): Identifies longer-range correlations (2-3 bonds) between protons and carbons, crucial for establishing the sequence and connectivity of amino acids in a peptide.

ROESY (Rotating-frame Overhauser Effect Spectroscopy): Detects through-space proximity between protons, providing information about the peptide's spatial arrangement and conformational preferences. This is particularly valuable for identifying intramolecular interactions that stabilize secondary structures like β-sheets or α-helices acs.orgnih.gov.

The presence of the N-methyl group can influence the chemical shifts of adjacent atoms and alter the typical peptide backbone amide proton signals. Studies involving N-methylated peptides have successfully used these NMR techniques to confirm the presence of the modification and elucidate conformational aspects acs.orgnih.govgoogle.comscielo.org.mx.

Table 3: Representative ¹H NMR Chemical Shifts for N-Me-D-Leu Residue in a Peptide

| Proton Type | Chemical Shift (ppm) | Assignment Notes |

| N-CH₃ | 2.85 | Characteristic signal for the N-methyl group. |

| α-CH | 4.20 | Alpha-proton, typically shifted due to N-methylation and peptide backbone. |

| β-CH | 1.80 | Beta-proton, may show splitting pattern depending on stereochemistry. |

| γ-CH₃ (iso-propyl) | 0.95, 0.98 | Geminal methyl groups of the leucine (B10760876) side chain, often appearing as doublets. |

| Backbone NH (if present) | 8.0-9.0 | Signal position can be influenced by N-methylation of adjacent residues. |

Note: These are representative values. Actual chemical shifts are highly dependent on the surrounding peptide sequence, solvent, and temperature.

Mass Spectrometry (MS/MS Fragmentation Analysis for Sequence and Structure Confirmation)

Mass spectrometry, particularly tandem mass spectrometry (MS/MS), is fundamental for confirming the primary sequence and identifying post-translational modifications, including N-methylation. Upon ionization, peptides are fragmented in a controlled manner, producing a series of characteristic ions (e.g., b- and y-ions) that correspond to specific cleavage sites along the peptide backbone.

For peptides containing N-Me-D-Leu, MS/MS analysis can confirm the presence and location of the N-methylated residue by observing the expected mass shifts in the fragmentation pattern. The N-methylation can influence the fragmentation pathways, sometimes leading to specific immonium ions or altered cleavage efficiencies. High-resolution mass spectrometry can provide accurate mass measurements, further aiding in elemental composition determination and distinguishing between isobaric species. LC-MS/MS is routinely used to analyze complex peptide mixtures and confirm sequence integrity researchgate.netresearchgate.netacs.orgtandfonline.com.

Table 4: Hypothetical MS/MS Fragmentation of a Peptide Containing N-Me-D-Leu

| Precursor Ion (m/z) | Fragment Ion Type | Fragment Ion (m/z) | Sequence Fragment | Notes |

| 1050.5 | b₁ | 105.1 | N-Me-D-Leu | N-terminal fragment, confirms N-methylated residue. |

| 1050.5 | y₁ | 123.1 | Ser | C-terminal fragment. |

| 1050.5 | b₂ | 218.2 | N-Me-D-Leu-Ser | Confirms the sequence and linkage. |

| 1050.5 | y₂ | 927.4 | Ala-...-Ser | Larger fragment, confirms sequence from C-terminus. |

| 1050.5 | Immonium Ion | 70.1 | N-Me-D-Leu | Characteristic immonium ion for N-methylated leucine. |

Note: This table provides illustrative fragmentation data. Actual fragmentation patterns depend on the peptide sequence, ionization method, and MS/MS parameters.

X-ray Crystallography for Solid-State Conformational Insights

X-ray crystallography offers the highest resolution for determining the precise three-dimensional atomic structure of molecules in the solid state. For peptides containing N-Me-D-Leu, this technique can reveal how the N-methyl group influences peptide packing, intermolecular interactions, and the formation of higher-order structures like oligomers or amyloid fibrils acs.orgnih.govacs.orgescholarship.orgnih.gov.

Studies have shown that incorporating N-methyl amino acids into peptide sequences can control self-assembly processes, leading to the formation of well-defined oligomeric states such as trimers, hexamers, octamers, and dodecamers. These structures are stabilized by a combination of hydrogen bonding and hydrophobic interactions, where the N-methyl group can play a role in modulating these forces and directing the assembly pathway acs.orgnih.govacs.orgescholarship.orgnih.gov. The ability to obtain crystalline samples of peptides containing N-Me-D-Leu allows for detailed analysis of their conformational preferences and interactions in a defined lattice.

Table 5: Representative X-ray Crystallographic Data for N-Methylated Peptide Oligomers

| Peptide Designation | Oligomeric State | Resolution (Å) | Space Group | Unit Cell Parameters (a, b, c, α, β, γ) | Key Structural Features |

| Peptide A | Hexamer | 1.8 | P2₁2₁2₁ | 45.2, 60.1, 75.3, 90°, 90°, 90° | Trimer of dimers, β-sheet formation, hydrophobic core stabilized by N-methyl groups. |

| Peptide B | Dodecamer | 2.1 | P1 | 50.5, 55.2, 62.1, 88.5°, 92.1°, 95.4° | Two trimer subunits, extensive β-sheet association, N-methyl groups on exterior of the oligomeric assembly. |

| Peptide C | Octamer | 1.9 | C2/c | 70.3, 85.1, 92.5, 90°, 105.2°, 90° | Tetramer of dimers, antiparallel β-sheet stacking, N-methyl groups influence inter-sheet packing. |

Note: This table presents hypothetical crystallographic data, illustrating the type of information obtained from X-ray diffraction studies on peptides incorporating N-methyl amino acids. Actual parameters vary significantly based on the specific peptide sequence and crystallization conditions.

Conformational and Structural Investigations of N Me D Leu Containing Biomolecules

Impact of N-Methylation and D-Configuration on Peptide Conformational Landscapes

The introduction of N-methylation and a D-configuration amino acid, such as in N-Me-D-Leu-OH.HCl, into a peptide backbone significantly alters its conformational landscape. These modifications impose specific stereochemical constraints that favor distinct secondary structures not typically observed in peptides composed solely of L-amino acids.

N-methylation, the substitution of a hydrogen atom with a methyl group on the amide nitrogen, has several profound effects. Firstly, it eliminates the amide proton's ability to act as a hydrogen bond donor, which can disrupt or prevent the formation of canonical secondary structures like α-helices and β-sheets that rely on these hydrogen bonds for stability. Secondly, the presence of the N-methyl group introduces steric hindrance, which restricts the rotation around the peptide backbone's phi (φ) and psi (ψ) dihedral angles. This restriction can favor specific turn conformations, such as β-turns. Furthermore, N-methylation can influence the cis/trans isomerization of the peptide bond. While the trans conformation is overwhelmingly favored in standard peptides, the energy barrier between the cis and trans isomers is lowered in N-methylated peptides, increasing the probability of finding the peptide bond in the cis conformation. This allows for the adoption of unique folded structures.

The incorporation of a D-amino acid, in this case, D-leucine, introduces a "kink" in the peptide chain. Peptides with alternating L- and D-amino acid configurations have been shown to readily adopt specific secondary structures. For instance, D,L-alternating oligopeptides of norleucine, a close structural analog of leucine (B10760876), have been observed to form β-helices in solution, a structure not seen in their non-alternating counterparts. nih.gov This is because the alternating stereochemistry promotes a regular, repeating turn in the peptide backbone.

The combination of N-methylation and a D-amino acid can therefore synergistically promote the formation of unique and well-defined conformations. For example, in cyclic peptides, the strategic placement of N-methylated and D-amino acids is a common strategy to induce specific turn structures and enhance conformational rigidity. This increased rigidity can be advantageous in designing peptides with specific binding properties, as it reduces the entropic penalty upon binding to a receptor.

Experimental Conformational Analysis Techniques

NMR-Based Conformational Studies (e.g., Nuclear Overhauser Effect (NOE) and Vicinal Coupling Constants)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the three-dimensional structure and conformational dynamics of peptides in solution. Two key NMR parameters, the Nuclear Overhauser Effect (NOE) and vicinal coupling constants (³J), provide crucial information about the spatial proximity of atoms and the dihedral angles of the peptide backbone, respectively.

The Nuclear Overhauser Effect (NOE) is the transfer of nuclear spin polarization from one nucleus to another through space. The intensity of an NOE signal is inversely proportional to the sixth power of the distance between the two interacting nuclei, making it a very sensitive "ruler" for short-range distances, typically up to 5-6 Å. In the context of a peptide containing N-Me-D-Leu, NOE data can reveal:

Backbone Conformation: The presence of specific sequential NOEs, such as between the α-proton of one residue and the N-H proton of the next (dαN(i, i+1)), can indicate the presence of extended or helical structures. In the case of N-methylation, NOEs would be observed between the α-proton and the N-methyl protons.

Turn Structures: Short-range NOEs between non-adjacent residues, for example, between the α-proton of residue i and the N-H proton of residue i+2 or i+3, are characteristic of β-turn conformations.

Cis/Trans Isomerism: A strong NOE between the α-proton of a residue and the N-methyl protons of the following residue is indicative of a trans peptide bond. Conversely, a strong NOE between the N-methyl protons of adjacent residues would suggest a cis peptide bond.

Vicinal coupling constants (³J) provide information about the dihedral angles within a molecule. In peptides, the most commonly measured vicinal coupling constant is ³J(HN, Hα), which relates to the phi (φ) dihedral angle through the Karplus equation. nih.gov This relationship allows for the estimation of the φ angle, which helps to define the local backbone conformation. For N-methylated residues, the analogous coupling constant would be between the N-methyl protons and the α-proton. Analysis of these coupling constants can help to distinguish between different secondary structures, such as α-helices, β-sheets, and various turn types. nih.gov For example, a small ³J(HN, Hα) value (around 3-4 Hz) is typically associated with an α-helical conformation, while a larger value (around 8-10 Hz) is indicative of a β-sheet structure.

By combining NOE-derived distance restraints and vicinal coupling constant-derived dihedral angle restraints, a detailed picture of the solution conformation of a peptide containing N-Me-D-Leu can be constructed.

Computational Chemistry Approaches to Conformational Dynamics

Computational chemistry provides powerful tools to complement experimental data and to gain a deeper understanding of the conformational dynamics of peptides. These methods allow for the exploration of the potential energy surface of a molecule and the identification of its most stable conformations.

Molecular Dynamics (MD) Simulations and Conformational Searching

Molecular Dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules over time. youtube.com By solving Newton's equations of motion for a system of interacting particles, MD simulations generate a trajectory that describes how the positions and velocities of the particles evolve. This allows for the exploration of the conformational space available to a peptide and the identification of its preferred conformations and the transitions between them.

For a peptide containing N-Me-D-Leu, MD simulations can be used to:

Sample Conformational Ensembles: MD simulations can generate a large number of different conformations, providing a statistical representation of the peptide's conformational landscape.

Study Dynamic Processes: The simulations can reveal how the peptide's conformation changes over time, including folding and unfolding events, and the isomerization of peptide bonds.

Investigate the Effects of Environment: MD simulations can explicitly include solvent molecules, allowing for the study of how the solvent influences the peptide's conformation.

Conformational searching is a related technique that aims to identify all the low-energy conformations of a molecule. Various algorithms can be used for conformational searching, including systematic searches, random searches (e.g., Monte Carlo methods), and genetic algorithms. The results of a conformational search can be used to identify the most likely structures of a peptide, which can then be further investigated using MD simulations or quantum mechanical calculations.

The following table outlines the general steps involved in performing an MD simulation of a peptide:

| Step | Description |

| 1. System Setup | The initial coordinates of the peptide are defined. This can be an extended conformation or a structure predicted by other methods. The peptide is then placed in a simulation box, often filled with solvent molecules (e.g., water). |

| 2. Energy Minimization | The initial system is subjected to energy minimization to remove any steric clashes or unfavorable interactions. |

| 3. Equilibration | The system is gradually heated to the desired temperature and the pressure is adjusted to the desired value. This allows the system to reach a stable, equilibrated state. |

| 4. Production Run | Once the system is equilibrated, the production MD simulation is run for a desired length of time, during which the trajectory of the atoms is saved for later analysis. |

| 5. Analysis | The trajectory is analyzed to extract information about the peptide's conformational properties, such as the distribution of dihedral angles, the formation of hydrogen bonds, and the root-mean-square deviation (RMSD) from a reference structure. |

Quantum Mechanical (QM) Calculations (e.g., Density Functional Theory (DFT), Hartree-Fock (HF))

Quantum Mechanical (QM) calculations provide a more accurate description of the electronic structure and energetics of molecules compared to the classical force fields used in MD simulations. These methods are based on solving the Schrödinger equation for the molecule of interest.

Density Functional Theory (DFT) is a popular QM method that calculates the electronic energy of a system based on its electron density. chemrevlett.com DFT methods are computationally less expensive than other high-level QM methods, making them suitable for studying the conformational energies of small to medium-sized peptides.

Hartree-Fock (HF) theory is another fundamental QM method that approximates the many-electron wavefunction as a single Slater determinant. youtube.com While HF theory neglects electron correlation, it can still provide useful insights into the relative energies of different conformations.

For a peptide containing N-Me-D-Leu, QM calculations can be used to:

Accurately Calculate Conformational Energies: QM methods can be used to calculate the relative energies of different conformations with high accuracy, helping to identify the most stable structures.

Determine Rotational Barriers: QM calculations can be used to determine the energy barriers for rotation around the peptide backbone's dihedral angles, providing insights into the peptide's flexibility.

Parameterize Force Fields: The results of QM calculations can be used to develop and refine the parameters of the classical force fields used in MD simulations, improving the accuracy of these simulations.

A study on L-leucine using DFT with the B3LYP functional has been performed to investigate its gas-phase reaction with the OH radical, providing insights into the electronic structure and reactivity of the amino acid. scielo.org.mx Such computational approaches can be extended to N-methylated and D-configured analogs to understand their intrinsic properties.

Analysis of Conformational Energy Landscapes and Solvent Effects

The conformational energy landscape is a representation of the potential energy of a molecule as a function of its conformational degrees of freedom. By mapping out this landscape, it is possible to identify the low-energy regions that correspond to the most stable conformations of the molecule, as well as the energy barriers that separate these conformations. researchgate.netrsc.org

Computational methods can be used to generate and analyze the conformational energy landscape of a peptide containing N-Me-D-Leu. This can be done by performing a large number of energy calculations for different conformations of the peptide or by using enhanced sampling techniques in MD simulations, such as replica exchange MD or metadynamics. nih.gov The resulting energy landscape can provide valuable insights into the peptide's conformational preferences and its dynamic behavior.

Solvent effects play a crucial role in determining the conformation of peptides in solution. The solvent can influence the peptide's conformation through various mechanisms, including:

Hydrogen Bonding: The solvent can form hydrogen bonds with the peptide, which can compete with and disrupt intramolecular hydrogen bonds.

Hydrophobic Effect: The tendency of nonpolar side chains to avoid contact with water can drive the peptide to adopt a compact, folded conformation.

Dielectric Screening: The solvent can screen the electrostatic interactions between different parts of the peptide, which can affect the relative stability of different conformations.

Computational methods can be used to explicitly model the effects of the solvent on the peptide's conformation. rsc.orgaps.org This can be done by including solvent molecules in MD simulations or by using implicit solvent models that represent the solvent as a continuous medium with a specific dielectric constant. A computational study on a model peptide demonstrated that the conformational profile can vary significantly in different solvents, such as chloroform, dimethyl sulfoxide, methanol, and water. rsc.org In chloroform, a helical conformation was favored, while a mixture of β-hairpin and other conformations predominated in DMSO and methanol, and no single preferred conformation was observed in water. rsc.org These findings highlight the importance of considering the solvent environment when studying peptide conformation. rsc.orgaps.orgnih.govmdpi.com

The following table summarizes the influence of different solvents on peptide conformation:

| Solvent | General Effect on Peptide Conformation |

| Water | Promotes compact structures due to the hydrophobic effect; can disrupt intramolecular hydrogen bonds. |

| Chloroform | Apolar solvent that can favor intramolecular hydrogen bonding and helical structures. rsc.org |

| Dimethyl Sulfoxide (DMSO) | Polar aprotic solvent that is a strong hydrogen bond acceptor and can disrupt intramolecular hydrogen bonds. rsc.org |

| Methanol | Polar protic solvent that can form hydrogen bonds with the peptide and influence its conformational equilibrium. aps.org |

By combining experimental and computational approaches, a comprehensive understanding of the conformational and structural properties of biomolecules containing N-Me-D-Leu can be achieved.

Mechanistic Studies of N Me D Leu Oh.hcl in Biochemical and Molecular Recognition Processes

Molecular Basis of Chiral Recognition in Biological Systems

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental aspect of biological systems. Life on Earth is built upon chiral molecules, predominantly L-amino acids and D-sugars, which form the basis of proteins, nucleic acids, and carbohydrates mdpi.comnih.gov. This inherent chirality means that biological environments, including enzymes and receptors, are also chiral. Consequently, enantiomers of a given molecule often exhibit distinct biological activities and interaction profiles due to differential binding affinities and recognition mechanisms mdpi.comresearchgate.net.

General Principles of Chiral Recognition for Amino Acid Derivatives

The molecular basis of chiral recognition typically involves a combination of non-covalent interactions between a chiral analyte and a chiral selector (e.g., a receptor or stationary phase). For amino acid derivatives, these interactions commonly include:

Hydrogen Bonding: The amide N-H and carbonyl groups can participate in hydrogen bond formation with complementary sites on a receptor ethz.chbeilstein-journals.org.

Electrostatic Interactions: The charged ammonium (B1175870) or carboxylate groups can engage in ionic interactions beilstein-journals.org.

Hydrophobic Interactions: Non-polar side chains can interact favorably with hydrophobic pockets within a receptor ethz.chbeilstein-journals.org.

Cation-π Interactions: The positively charged ammonium group can interact with aromatic systems in a receptor beilstein-journals.org.

These forces, acting in concert, create a specific binding environment that favors one enantiomer over the other, leading to stereoselective binding. Techniques such as Nuclear Magnetic Resonance (NMR) titration and fluorescence spectroscopy are frequently employed to study these host-guest interactions and quantify the degree of chiral recognition ethz.chbeilstein-journals.orgmdpi.comresearchgate.net.

Illustrative Research Findings on Amino Acid Derivative Recognition

Studies on the chiral recognition of various amino acid derivatives by synthetic receptors provide insights into the principles governing these interactions. For example, research has demonstrated that chiral macrocyclic receptors can exhibit enantioselective binding towards amino acid methyl ester hydrochlorides. The selectivity is often quantified by the ratio of binding constants for the two enantiomers (e.g., KL/KD or KR/KS) or by the difference in free energy of binding (ΔΔG0).

Table 1: Exemplary Chiral Recognition Data for Amino Acid Derivatives with Chiral Receptors

| Amino Acid Derivative | Chiral Receptor Type (Example) | Selectivity Ratio (e.g., KL/KD) | ΔΔG0 (kJ/mol) | Reference Snippet |

| Phenylglycine methyl ester HCl | Pyridino-crown derivative | ~2.1 | -1.84 | beilstein-journals.orgmdpi.com |

| Tryptophan methyl ester HCl | Pyridino-crown derivative | ~12.5 | Not specified | beilstein-journals.org |

| Valine methyl ester HCl | Glucose-based crown ether | Higher selectivity than Leucine (B10760876) | Not specified | ethz.ch |

| Leucine methyl ester HCl | Glucose-based crown ether | Lower selectivity than Valine | Not specified | ethz.ch |

These findings highlight that the nature of the amino acid side chain, its steric bulk, and its electronic properties significantly influence the degree of chiral recognition ethz.chnih.gov. For N-Me-D-Leu-OH.HCl, its specific stereochemistry (D-configuration) and the presence of the N-methyl group would contribute to its unique interaction profile within biological chiral recognition processes.

Applications of N Me D Leu Oh.hcl in Advanced Chemical and Biological Research Paradigms

Design and Synthesis of Peptidomimetics and Unnatural Peptide Libraries

The incorporation of unnatural amino acids like N-Me-D-Leu-OH.HCl into peptide sequences is a cornerstone strategy for creating peptidomimetics and expanding the scope of unnatural peptide libraries. N-methylation of the N-terminus and the use of D-amino acids are well-established methods to enhance peptide stability and alter pharmacological properties nih.govnih.govmdpi.comnsf.gov. This compound serves as a crucial building block in this context, enabling researchers to construct peptides with improved resistance to enzymatic degradation and modified conformational profiles nih.govnih.gov. The synthesis of such libraries is vital for identifying novel bioactive compounds with therapeutic potential.

Strategies for Modulating Metabolic Stability and Membrane Permeability in Pre-Clinical Models

N-methylation of amino acids, as seen in this compound, is a key strategy to confer increased resistance to proteolytic enzymes, thereby enhancing metabolic stability nih.govnih.govmdpi.com. This modification can significantly extend the half-life of peptides in biological systems, a critical factor for their efficacy in pre-clinical models. Furthermore, the N-methyl group can increase the lipophilicity of peptides, potentially improving their ability to cross biological membranes and enhancing cellular uptake nih.govgoogle.comnih.gov. While specific data for this compound in modulating membrane permeability are still emerging, the general principle of N-methylation in enhancing these properties is well-documented for other N-methylated amino acids nih.govgoogle.com.

Influence on Receptor Binding Profiles and Allosteric Modulation Mechanisms

The incorporation of this compound into peptide structures can profoundly influence their interaction with biological targets, including receptor binding profiles and allosteric modulation mechanisms. The altered conformation and physicochemical properties introduced by N-methylation and D-chirality can lead to unique binding affinities and selectivities for specific receptors acs.orgnih.govelifesciences.orgtmc.edu. For instance, N-methylated amino acids have been shown to alter peptide potency, receptor subtype selectivity, and even convert agonists into antagonists acs.org. While direct studies on this compound's specific influence on receptor binding are limited, the broader class of N-methylated amino acids demonstrates significant impact on these pharmacological parameters acs.org.

Development of Research Probes for Elucidating Biological Pathways

This compound can be utilized in the development of specialized research probes designed to investigate complex biological pathways. By incorporating this modified amino acid into peptide sequences, researchers can create molecules with enhanced stability and specific interaction capabilities, allowing for more precise tracking or modulation of cellular processes nih.gov. The stability conferred by N-methylation can be particularly advantageous for probes that need to survive cellular environments or resist degradation during experimental procedures, thus providing clearer insights into biological mechanisms nih.govnih.gov.

Utilization in Combinatorial Chemistry and Advanced Scaffold Design for Target Identification

In combinatorial chemistry, this compound serves as a valuable building block for generating diverse libraries of peptides and peptidomimetics. These libraries are instrumental in high-throughput screening for target identification and lead discovery in drug development nih.govnih.gov. The inclusion of N-methylated D-amino acids allows for the exploration of a broader chemical space, potentially uncovering novel scaffolds with desired biological activities. The systematic variation of amino acid sequences, including the incorporation of this compound, is a powerful strategy for identifying compounds that interact with specific biological targets nih.gov.

Interactions with Chiral Selectors and Cavitands in Supramolecular Chemistry and Host-Guest Systems

This compound exhibits interesting interactions within supramolecular chemistry, particularly in host-guest systems involving chiral selectors and cavitands. Studies have shown that N-methylated amino acids, including N-Me-Leu·HCl, can form stable complexes with tetraphosphonate cavitands, demonstrating significant binding affinities acs.org. These interactions are influenced by multiple factors, including hydrogen bonding and the specific stereochemistry of the amino acid acs.org. The ability of this compound to engage in such selective molecular recognition makes it a useful component for designing advanced supramolecular architectures and chiral recognition systems acs.orgresearchgate.netthno.org.

Future Directions and Emerging Research Avenues for N Methyl D Leucine Hydrochloride

Development of Novel Synthetic Routes and Sustainable Methodologies for N-Methylated D-Amino Acids

The synthesis of N-methylated amino acids has traditionally presented challenges, including the potential for racemization and the use of harsh reagents. researchgate.net Future research is increasingly focused on developing more efficient, sustainable, and scalable synthetic methodologies.

Recent Advances in Synthesis:

A significant body of research is dedicated to refining existing synthetic methods and pioneering new ones. These efforts aim to provide a readily available supply of optically pure N-methyl-amino acids for peptide synthesis and other applications. researchgate.netnih.gov Key areas of development include:

Solid-Phase Synthesis: Methods for N-methylation directly on a solid support are being optimized to reduce reaction times and simplify purification processes. nih.govacs.org A recently developed technique has drastically cut the N-methylation procedure time from 4 hours to just 40 minutes, offering a more efficient alternative to purchasing expensive methylated amino acid derivatives. acs.org

Green Chemistry Approaches: The use of sustainable and cost-effective reagents like dimethyl carbonate (DMC) in an acid-assisted system has shown great promise for the N-methylation of various amino acids with high yields and selectivity, while avoiding racemization. rsc.org

Biocatalytic Methods: Fermentative routes using recombinant microorganisms are being engineered to produce N-methylated amino acids from renewable feedstocks like glucose. nih.gov This approach offers a sustainable alternative to chemical synthesis, although further development is needed to become competitive in terms of yield. nih.gov For instance, a whole-cell biocatalyst using Corynebacterium glutamicum has been developed for the production of N-methyl-L-alanine (NMeAla), achieving a titer of 31.7 g/L. nih.gov

Flow Chemistry: Continuous-flow fixed-bed reactors are being explored for a more sustainable synthesis of N-methylated peptides, reducing the number of chemical steps and the amount of reagents required. mtmt.hu

These advancements are crucial for making N-methylated amino acids like N-Me-D-Leu-OH.HCl more accessible for research and pharmaceutical development. researchgate.net

Exploration of Uncharted Biochemical Pathways and Molecular Targets amenable to N-Me-D-Leu-Modified Peptides

The unique structural and conformational properties conferred by N-methylation open up possibilities for targeting previously inaccessible biochemical pathways and molecular targets. researchgate.net The introduction of an N-methyl group can alter the peptide backbone's conformation, influencing its binding affinity and selectivity for specific receptors or enzymes. nih.govresearchgate.net

Emerging Research Areas:

Targeting Intracellular Proteins: The enhanced membrane permeability of N-methylated peptides makes them promising candidates for targeting intracellular proteins, which has been a significant challenge in drug discovery. nih.gov

Modulating Protein-Protein Interactions: Peptides play a crucial role in mediating a vast number of protein-protein interactions in biological systems. frontiersin.org N-Me-D-Leu-modified peptides can be designed to disrupt or stabilize these interactions with high specificity, offering therapeutic potential in various diseases.

Enzyme Inhibition: The conformational constraints imposed by N-methylation can lead to the development of potent and selective enzyme inhibitors. nih.gov

Antimicrobial Peptides: The incorporation of N-methyl and D-amino acids into antimicrobial peptides has been shown to reduce their hemolytic activity while maintaining or enhancing their antimicrobial efficacy. nih.gov

Future research will likely involve high-throughput screening of N-Me-D-Leu-modified peptide libraries against a wide range of biological targets to identify novel therapeutic leads.

Integration with Advanced Computational Design Principles for Predictive Biomolecular Engineering

Computational methods are becoming indispensable tools in the rational design of peptides with desired properties. nih.govmit.edu These in silico approaches allow for the efficient exploration of vast sequence and conformational spaces, accelerating the discovery and optimization of novel peptide-based therapeutics. units.it

Key Computational Strategies:

Molecular Dynamics Simulations: These simulations provide insights into the conformational dynamics of N-Me-D-Leu-modified peptides and their interactions with target molecules at an atomic level. units.it

Machine Learning and AI: Machine learning algorithms are being trained on large datasets of peptide structures and activities to predict the properties of new sequences, including their binding affinity, stability, and permeability. frontiersin.orgnih.gov Generative models are even being developed to design peptides with novel non-natural amino acids. nih.gov

Structure-Based Design: By leveraging the three-dimensional structures of target proteins, computational methods can be used to design N-Me-D-Leu-containing peptides that bind to specific sites with high affinity and selectivity. mit.edu

The integration of these computational tools will enable the predictive design of N-Me-D-Leu-modified peptides for a wide range of applications, from therapeutics to biomaterials. nih.gov

Role in Next-Generation Biomimetic Systems and Materials Science Applications

Biomimetic systems aim to replicate the structure and function of biological molecules and assemblies to create novel materials and devices. mdpi.com The unique properties of N-Me-D-Leu-modified peptides make them attractive building blocks for the development of next-generation biomaterials.

Potential Applications in Materials Science:

Self-Assembling Peptides: Peptides can be designed to self-assemble into well-defined nanostructures, such as vesicles, fibers, and hydrogels. The incorporation of N-Me-D-Leu can be used to control the morphology and properties of these self-assembled materials.

Drug Delivery Systems: Peptide-based materials are being explored for the targeted delivery of therapeutic agents. The enhanced stability and biocompatibility of N-Me-D-Leu-modified peptides make them suitable for these applications.

Tissue Engineering: Biomimetic scaffolds that mimic the extracellular matrix are crucial for tissue regeneration. N-Me-D-Leu-containing peptides could be incorporated into these scaffolds to enhance their mechanical properties and biological activity.

As our understanding of the relationship between peptide sequence, structure, and material properties grows, so too will the opportunities for utilizing this compound in the design of advanced biomimetic systems. nih.gov

Q & A

Basic: What are the key considerations when designing a synthesis protocol for N-Me-D-Leu-OH·HCl to ensure reproducibility?

Methodological Answer:

Reproducible synthesis requires strict control of reaction conditions (temperature, pH, solvent purity), stoichiometric ratios, and purification techniques. Use high-resolution NMR and HPLC to confirm structural integrity and enantiomeric purity . Document reaction intermediates and byproducts systematically, and validate purification steps (e.g., recrystallization solvents, column chromatography gradients) against published protocols. Peer-reviewed journals like Medicinal Chemistry Research emphasize detailed experimental logs, including reagent lot numbers and instrumentation calibration data .

Basic: How can researchers safely handle and store N-Me-D-Leu-OH·HCl in laboratory settings?

Methodological Answer:

Refer to NIOSH guidelines for hygroscopic or reactive compounds: use PPE (gloves, goggles), fume hoods for weighing, and airtight containers with desiccants for storage . Monitor for decomposition via periodic TLC or spectroscopic analysis. Safety protocols should align with institutional review board (IRB) standards for hazardous materials, including spill containment procedures and waste disposal logs .

Advanced: What methodologies are recommended for resolving discrepancies in reported physicochemical properties (e.g., solubility, stability) of N-Me-D-Leu-OH·HCl across studies?

Methodological Answer:

Conduct a meta-analysis of literature data, noting variables like solvent systems, temperature, and analytical methods. Replicate conflicting experiments under controlled conditions, using standardized buffers and validated instrumentation. Apply statistical tools (ANOVA, regression analysis) to identify outlier datasets . Triangulate findings with computational models (e.g., COSMO-RS for solubility prediction) to reconcile empirical and theoretical data .

Advanced: How should researchers optimize reaction conditions for N-Me-D-Leu-OH·HCl in peptide synthesis to minimize epimerization?

Methodological Answer:

Epimerization risks increase with basic conditions or prolonged reaction times. Optimize by:

- Using coupling agents (e.g., HATU) at low temperatures (0–4°C).

- Monitoring racemization via chiral HPLC or circular dichroism .

- Employing orthogonal protecting groups (e.g., Fmoc for temporary protection) to reduce side reactions. Validate protocols with model peptides and compare retention times against enantiomerically pure standards .

Basic: What strategies should be employed to conduct a comprehensive literature review on the biological activity of N-Me-D-Leu-OH·HCl?

Methodological Answer:

Use multidisciplinary databases (Web of Science, PubMed) with Boolean operators (e.g., "N-Me-D-Leu-OH·HCl AND (bioactivity OR pharmacokinetics)"). Filter results to peer-reviewed journals and prioritize studies with rigorous characterization (e.g., IC₅₀ values, dose-response curves) . Cross-reference citations in review articles and validate claims against primary data sources .

Advanced: In computational studies of N-Me-D-Leu-OH·HCl, how can researchers validate molecular docking results against experimental bioactivity data?

Methodological Answer:

Compare docking scores (e.g., binding energy) with in vitro assays (e.g., enzyme inhibition). Use molecular dynamics (MD) simulations to assess binding stability over time. Validate force fields (e.g., AMBER, CHARMM) against crystallographic data if available. Apply statistical metrics (Pearson correlation, ROC curves) to quantify agreement between computational and experimental results .

Basic: What analytical techniques are critical for characterizing the purity and stereochemistry of N-Me-D-Leu-OH·HCl?

Methodological Answer:

Combine chiral HPLC with polarimetric detection to confirm enantiomeric excess. Use high-resolution mass spectrometry (HRMS) for molecular weight validation and 2D NMR (e.g., HSQC, NOESY) to resolve stereochemical assignments. Document melting points and optical rotation values against literature benchmarks .

Advanced: How can researchers address low yields in solid-phase peptide synthesis (SPPS) involving N-Me-D-Leu-OH·HCl?

Methodological Answer:

Diagnose causes via stepwise analysis:

- Test resin swelling efficiency in solvents (DMF, DCM).

- Optimize deprotection times (e.g., piperidine concentration) to minimize side reactions.

- Use LC-MS to identify truncated sequences or deletion products. Consider microwave-assisted SPPS to accelerate coupling kinetics and improve yields .

Basic: What ethical and safety frameworks govern the use of N-Me-D-Leu-OH·HCl in human cell line studies?

Methodological Answer:

Adhere to institutional biosafety committees (IBCs) and IRB protocols. Conduct cytotoxicity assays (e.g., MTT, LDH release) before in vitro studies. Document cell line authentication (STR profiling) and contamination checks (mycoplasma testing). Reference NIH guidelines for hazardous chemical handling in BSL-2 labs .

Advanced: How should researchers design a kinetic study to evaluate the hydrolysis stability of N-Me-D-Leu-OH·HCl under physiological conditions?

Methodological Answer:

Simulate physiological pH (7.4) and temperature (37°C) in buffer systems (PBS, HEPES). Collect time-point samples for HPLC analysis, quantifying degradation products. Apply kinetic models (e.g., first-order decay) to calculate half-life. Validate with Arrhenius plots to extrapolate stability at varying temperatures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.